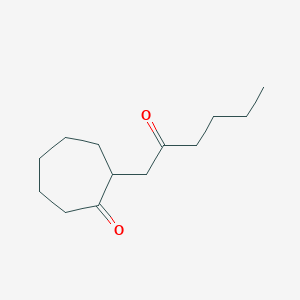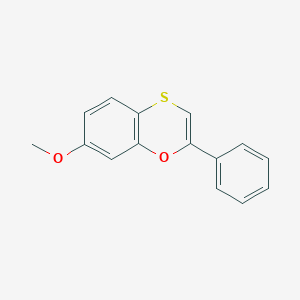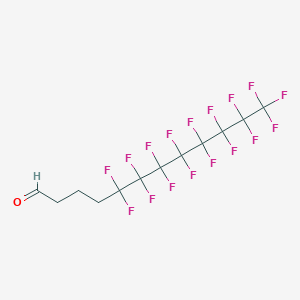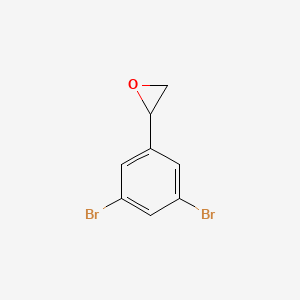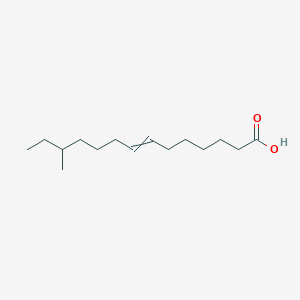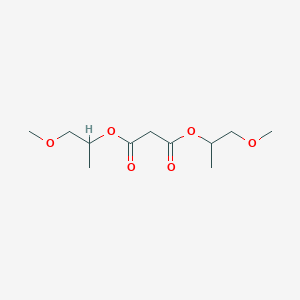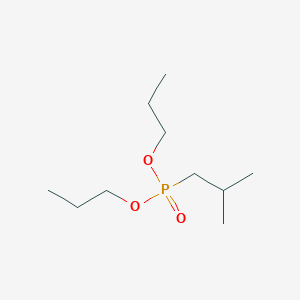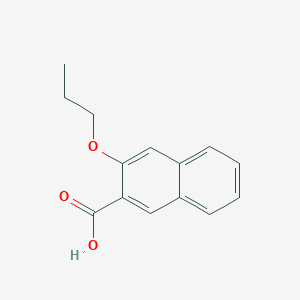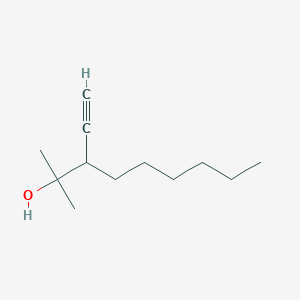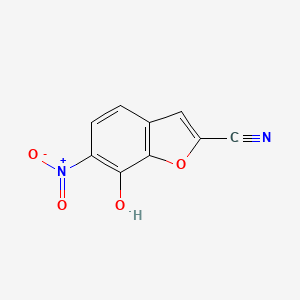![molecular formula C9H17NO3 B14395688 N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide CAS No. 89911-53-5](/img/structure/B14395688.png)
N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of both amide and alkene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide typically involves the reaction of acrylamide with 3-chloro-1,2-propanediol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-chloro-1,2-propanediol attacks the carbonyl carbon of acrylamide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through the hydration of acrylonitrile using a copper metal catalyst. This method offers improved purity and yield compared to traditional methods . Another approach involves the enzymatic hydration of acrylonitrile using microorganisms, which provides a more environmentally friendly and sustainable production route .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Acrylamide: Known for its use in polymer production and its toxic properties.
N-(2-Hydroxypropyl)acrylamide: Similar structure but lacks the propyl group.
N-(3-Hydroxypropyl)acrylamide: Similar structure but lacks the 2-hydroxypropoxy group.
Properties
CAS No. |
89911-53-5 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-[3-(2-hydroxypropoxy)propyl]prop-2-enamide |
InChI |
InChI=1S/C9H17NO3/c1-3-9(12)10-5-4-6-13-7-8(2)11/h3,8,11H,1,4-7H2,2H3,(H,10,12) |
InChI Key |
IONIEMDJMHDZCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCCNC(=O)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane](/img/structure/B14395609.png)
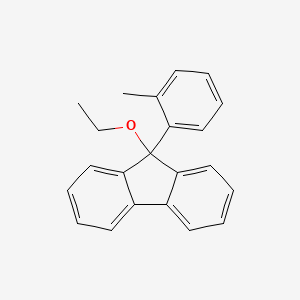
![2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14395630.png)
![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B14395632.png)
